molecular formula C15H11IO3 B12890350 3-(4-Iodophenyl)-3-methoxy-2-benzofuran-1(3H)-one CAS No. 63263-07-0

3-(4-Iodophenyl)-3-methoxy-2-benzofuran-1(3H)-one

Katalognummer: B12890350
CAS-Nummer: 63263-07-0
Molekulargewicht: 366.15 g/mol
InChI-Schlüssel: XXFFFUDYBBIFNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one is an organic compound that features a unique structure combining an iodophenyl group with a methoxyisobenzofuran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one typically involves the reaction of 4-iodophenyl derivatives with methoxyisobenzofuran intermediates. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the iodophenyl and methoxyisobenzofuran groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group or other reduced forms.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. Additionally, the methoxyisobenzofuran moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Iodophenyl derivatives: Compounds like 4-iodophenol and 4-iodobenzoic acid share the iodophenyl group but differ in their overall structure and properties.

    Methoxyisobenzofuran derivatives: Compounds such as methoxyisobenzofuran-1(3H)-one have similar core structures but lack the iodophenyl group.

Uniqueness

3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one is unique due to the combination of the iodophenyl and methoxyisobenzofuran groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

63263-07-0

Molekularformel

C15H11IO3

Molekulargewicht

366.15 g/mol

IUPAC-Name

3-(4-iodophenyl)-3-methoxy-2-benzofuran-1-one

InChI

InChI=1S/C15H11IO3/c1-18-15(10-6-8-11(16)9-7-10)13-5-3-2-4-12(13)14(17)19-15/h2-9H,1H3

InChI-Schlüssel

XXFFFUDYBBIFNZ-UHFFFAOYSA-N

Kanonische SMILES

COC1(C2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.